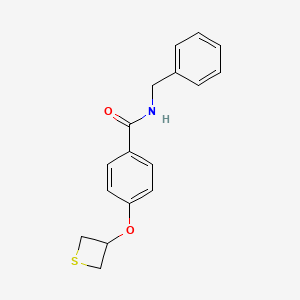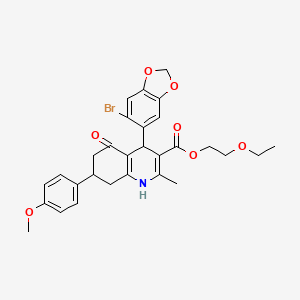![molecular formula C35H26N2O B5185535 4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenol](/img/structure/B5185535.png)
4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenol, also known as DBCO-PEG4-PhOH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the DBCO (dibenzocyclooctyne) family of compounds, which are widely used in bioconjugation and imaging applications. DBCO-PEG4-PhOH is a versatile compound that can be used in various research fields, including biochemistry, molecular biology, and medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenolOH is based on its ability to react with azide-containing molecules through a copper-free click chemistry reaction. This reaction is highly specific and occurs rapidly, allowing for efficient bioconjugation. The resulting conjugates are stable and can be used in a variety of applications.
Biochemical and physiological effects:
DBC0-PEG4-PhOH has been shown to have minimal biochemical and physiological effects on living organisms. It is non-toxic and does not interfere with cellular processes. This property makes it an ideal compound for use in biological research.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenolOH is its versatility. It can be used in a wide range of applications, from bioconjugation to drug delivery. Additionally, its rapid reaction rate and high specificity make it an efficient tool for research. However, one limitation of this compound is its cost. It is relatively expensive compared to other bioconjugation reagents, which may limit its use in some research settings.
Future Directions
There are several future directions for research involving 4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenolOH. One area of interest is the development of new bioconjugation strategies using this compound. Additionally, its potential for drug delivery applications is an area of active research. Finally, the use of 4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenolOH in imaging applications, such as fluorescence microscopy, is an area that holds promise for future research.
Synthesis Methods
The synthesis of 4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenolOH involves the reaction of 4-hydroxybenzaldehyde with 2-phenyl-1H-indole-3-carbaldehyde in the presence of a base catalyst. The resulting product is then reacted with DBCO-PEG4-NHS (N-hydroxysuccinimide) to obtain the final compound. The synthesis method is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
DBC0-PEG4-PhOH has a wide range of applications in scientific research. One of the most significant uses of this compound is in bioconjugation. It can be used to attach various biomolecules, such as proteins, peptides, and nucleic acids, to surfaces or other molecules. This property makes it an essential tool in the development of biosensors, protein arrays, and drug delivery systems.
properties
IUPAC Name |
4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H26N2O/c38-26-21-19-23(20-22-26)31(32-27-15-7-9-17-29(27)36-34(32)24-11-3-1-4-12-24)33-28-16-8-10-18-30(28)37-35(33)25-13-5-2-6-14-25/h1-22,31,36-38H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLFNHYKEQMKGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C4=CC=C(C=C4)O)C5=C(NC6=CC=CC=C65)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-methyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B5185454.png)

![N-(3,4-dimethoxyphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinamine](/img/structure/B5185465.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5185469.png)
![N-cyclohexyl-N-2-propyn-1-yl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5185485.png)

![N~2~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-(2-ethyl-3-methyl-4-quinolinyl)-N~2~-methylglycinamide oxalate](/img/structure/B5185496.png)

![2-(4-aminophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B5185510.png)

![N-(4-{N-[(2,5-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5185527.png)


